Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate
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Overview
Description
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of bromine, ethoxy, and fluorobenzyl groups attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the following steps:
Ethoxylation: The addition of an ethoxy group.
Fluorobenzylation: The attachment of a fluorobenzyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed depend on the type of reaction. For example, in a substitution reaction, the product will be a new compound where the bromine atom is replaced by another group.
Scientific Research Applications
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 3-bromo-4-fluorobenzoate
- Methyl 4-((4-fluorobenzyl)oxy)benzoate
Uniqueness
Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is unique due to the combination of bromine, ethoxy, and fluorobenzyl groups, which confer specific chemical properties and reactivity. This makes it valuable in various synthetic applications and research contexts .
Properties
Molecular Formula |
C17H16BrFO4 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
methyl 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H16BrFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-4-6-13(19)7-5-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
LQDJDOMQKZOAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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